Perfluoro-2-butyltetrahydrofuran

Descripción general

Descripción

Perfluoro-2-butyltetrahydrofuran is a highly fluorinated organic compound with the molecular formula C8F16O. It is known for its unique chemical properties, including high thermal stability, chemical inertness, and low surface tension. These characteristics make it an attractive compound for various industrial and scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Perfluoro-2-butyltetrahydrofuran can be synthesized through the fluorination of 2-butyltetrahydrofuran using elemental fluorine or other fluorinating agents. The reaction typically occurs under controlled conditions to ensure complete fluorination and to avoid the formation of by-products .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized equipment to handle the highly reactive fluorine gas. The process includes steps such as:

- Pre-treatment of 2-butyltetrahydrofuran to remove impurities.

- Controlled fluorination reaction in a fluorine-resistant reactor.

- Purification of the product through distillation or other separation techniques to achieve high purity .

Análisis De Reacciones Químicas

Oxidation Reactions

PFBTHF serves as a solvent in oxidation reactions, particularly those requiring high oxygen solubility. Its inertness prevents unwanted side reactions.

In epoxidation, PFBTHF’s high oxygen solubility (≈40 mg/L at 25°C) enhances reaction rates by increasing O₂ availability at the catalyst surface .

Polymerization and Telomerization

PFBTHF participates in polymerization reactions as a comonomer or solvent:

Copolymerization with tetrafluoroethylene produces materials with enhanced chemical resistance, leveraging PFBTHF’s inertness .

Thermal Decomposition

Stable under standard conditions, PFBTHF decomposes at elevated temperatures:

| Temperature Range | Products Formed | Hazard Profile | Sources |

|---|---|---|---|

| >300°C | COF₂, CF₄, and HF | Irritating/toxic gases | |

| 200–250°C (slow) | Partially fluorinated fragments | Potential environmental persistence |

Decomposition products require specialized handling due to toxicity and environmental persistence .

Reaction Mechanisms

-

Radical Pathways : Dominant in polymerization and halogen exchange reactions. AIBN generates radicals that abstract fluorine atoms, initiating chain propagation.

-

Electrophilic Assistance : In epoxidation, PFBTHF stabilizes electrophilic intermediates via polar interactions with its oxygen atom .

-

Nucleophilic Challenges : Low electron density at fluorinated carbons hinders nucleophilic attack unless strong bases (e.g., KNH₂) are used.

Comparative Reactivity

PFBTHF vs. other perfluorinated ethers:

| Property | PFBTHF | Perfluoro-2-n-propyltetrahydropyran |

|---|---|---|

| Oxidative Stability | Higher (decomposes >300°C) | Moderate (decomposes ~250°C) |

| Solubility in O₂ | 40 mg/L | 28 mg/L |

| Substitution Reactivity | Low | Moderate (due to less steric hindrance) |

Data from highlight PFBTHF’s superior performance in oxygen-dependent reactions.

Aplicaciones Científicas De Investigación

Chemical Reactions

PFBTHF is primarily used as a solvent in organic reactions. Its chemical inertness allows for a wide range of applications, particularly in reactions where traditional solvents may interfere. For example, it has been utilized in:

- Epoxidation Reactions : PFBTHF serves as a reaction medium that can solubilize molecular oxygen, enhancing the yield of epoxidation processes involving alkenes .

- Biphasic Catalysis : Its hydrophobic nature has enabled the development of effective biphasic systems for hydroformylation and esterification reactions, improving yields and simplifying product recovery .

Biological Studies

In biological research, PFBTHF is employed to study the interactions of fluorinated compounds with biological systems. Its low reactivity makes it suitable for:

- Drug Delivery Systems : Investigations into its potential as a carrier for pharmaceuticals are ongoing due to its stability and biocompatibility.

- Imaging Techniques : PFBTHF has been explored as a contrast agent in medical imaging, capitalizing on its unique physical properties.

Industrial Applications

PFBTHF finds applications in several industrial processes:

- Production of Fluoropolymers : It is utilized in the synthesis of fluorine-containing polymers, which are essential in various high-performance materials.

- Heat Transfer Fluids : Due to its thermal stability, PFBTHF is employed as a heat transfer fluid in cooling systems, particularly where chemical reactivity needs to be minimized.

Environmental Studies

Research into the environmental impact of perfluorinated compounds has identified PFBTHF as having lower cytotoxicity compared to other perfluorinated substances. Studies indicate that it does not exhibit significant toxicity even at high concentrations, making it a candidate for further investigation in environmental chemistry .

Case Study 1: Epoxidation Efficiency

A study demonstrated that using PFBTHF as a solvent significantly improved the yield of epoxidation reactions. Specifically, cyclopentene was produced with a yield of 74% when utilizing this solvent under optimized conditions . This highlights the efficiency of PFBTHF in facilitating chemical transformations.

Case Study 2: Biphasic Catalysis

Research conducted on biphasic catalysis systems revealed that PFBTHF could effectively support hydroformylation reactions involving both short-chain and long-chain alkenes. The use of PFBTHF helped overcome solubility issues typically encountered in traditional water/organic solvent systems, leading to higher reaction efficiencies .

Case Study 3: Biocompatibility Assessment

In vitro studies assessing the cytotoxicity of various perfluorocarbon liquids indicated that PFBTHF remained non-cytotoxic at concentrations exceeding 970,000 ppm. This finding supports its potential use in medical applications where biocompatibility is critical .

Mecanismo De Acción

The mechanism of action of perfluoro-2-butyltetrahydrofuran varies depending on its application:

Solvent: It acts by dissolving other substances and facilitating chemical reactions.

Comparación Con Compuestos Similares

- Perfluoro-2-n-propyltetrahydropyran

- Perfluorobutyltetrahydrofuran

- Perfluorocycloether

Comparison: Perfluoro-2-butyltetrahydrofuran is unique due to its specific molecular structure, which imparts higher thermal stability and chemical inertness compared to other similar compounds. Its low surface tension and high solubility in organic solvents also distinguish it from other perfluorinated ethers .

Actividad Biológica

Perfluoro-2-butyltetrahydrofuran (PFBTHF), also known as FC-75 or RM101, is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including biochemistry and materials science. This article examines the biological activity of PFBTHF, focusing on its toxicity, solubility characteristics, and its implications in biological systems.

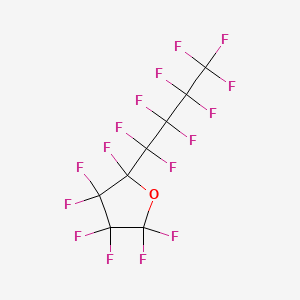

PFBTHF is classified as a perfluorinated ether, characterized by a five-membered ring structure where hydrogen atoms are replaced by fluorine. Its chemical formula is , with a molecular weight of 416.06 g/mol. The compound exhibits high stability and low reactivity due to the strong C-F bonds, making it resistant to degradation.

Table 1: Physical Properties of PFBTHF

| Property | Value |

|---|---|

| Density | 1.77 g/cm³ |

| Boiling Point | 99°C to 107°C |

| Refractive Index | <1.3005 |

| Solubility | Not miscible in water |

Detection in Human Blood

PFBTHF is not a naturally occurring compound but has been detected in human blood, indicating exposure through environmental or occupational sources. Its presence in the human exposome raises concerns regarding potential health effects, particularly because it is often associated with other harmful perfluorinated compounds like perfluorooctanoic acid (PFOA) .

Cytotoxicity Studies

Recent studies have assessed the cytotoxicity of PFBTHF. A significant finding from research indicated that PFBTHF was non-cytotoxic at concentrations exceeding 970,000 ppm . This suggests that while PFBTHF can be present in biological systems, it may not pose an immediate cytotoxic risk at lower concentrations.

Solvation Properties

PFBTHF's unique solvation capabilities make it an effective medium for various chemical reactions, particularly those involving oxygen solubility. It has been utilized in high-yield epoxidation processes due to its ability to dissolve molecular oxygen effectively . This property can be advantageous in biochemical applications where oxygen availability is crucial.

Case Studies

Case Study 1: Epoxidation Reactions

In a study examining the use of PFBTHF as a solvent for epoxidation reactions, researchers highlighted its effectiveness in facilitating high yields of cyclopentene when used with specific catalysts. The reaction yielded 74% cyclopentene within two hours, demonstrating PFBTHF's utility in organic synthesis .

Case Study 2: Fluorous Biphasic Catalysis

Another study explored the application of PFBTHF in fluorous biphasic catalysis. The compound's hydrophobic nature allows for efficient separation and recycling of catalysts used in reactions like esterification, showcasing its role in enhancing reaction efficiency while minimizing environmental impact .

Implications for Health and Safety

The potential health implications of PFBTHF exposure are still under investigation. While it has demonstrated low cytotoxicity at high concentrations, its association with other perfluorinated compounds raises questions about long-term exposure effects. Regulatory bodies are increasingly scrutinizing such compounds for their persistence and bioaccumulation potential .

Propiedades

IUPAC Name |

2,2,3,3,4,4,5-heptafluoro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16O/c9-1(10,4(15,16)7(20,21)22)2(11,12)6(19)3(13,14)5(17,18)8(23,24)25-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJQJMIEZVMYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC1(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871632 | |

| Record name | Perfluoro-2-butyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Furan, 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-2-butyltetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

335-36-4, 40464-54-8 | |

| Record name | Perfluoro-2-butyltetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorocarbon 77 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptafluorotetrahydro(nonafluorobutyl)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040464548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-2-butyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(nonafluorobutyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptafluorotetrahydro(nonafluorobutyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO-2-BUTYLTETRAHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSL8VN7XHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.